molecular formula C18H21N3O3 B6492149 N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898418-89-8

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B6492149
CAS No.: 898418-89-8
M. Wt: 327.4 g/mol
InChI Key: MATCGYOHYTUHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a synthetic organic compound characterized by a rigid azatricyclic core fused with a cyclopentyl-substituted ethanediamide moiety. The azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl scaffold imparts structural rigidity, which is hypothesized to enhance binding affinity in molecular targets.

Properties

IUPAC Name

N-cyclopentyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-15-6-5-11-9-14(10-12-7-8-21(15)16(11)12)20-18(24)17(23)19-13-3-1-2-4-13/h9-10,13H,1-8H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATCGYOHYTUHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound Cyclopentyl Not fully disclosed* Moderate lipophilicity due to cyclopentyl; potential for enhanced bioavailability.
BI81525 Thiophene-2-sulfonamide C₁₅H₁₄N₂O₃S₂ 334.41 Polar sulfonamide group; increased solubility in aqueous media.
BJ25982 2-Methoxy-5-methylphenyl C₂₁H₂₁N₃O₄ 379.41 Aromatic substituent with electron-donating groups; possible π-π stacking interactions.
2034359-61-8 Benzothiophen-2-yl-hydroxypropyl C₂₄H₂₃N₃O₃S 433.52 Bulky, heteroaromatic substituent; may improve target selectivity.
898435-23-9 Propanamide C₁₄H₁₅N₃O₂ 265.29 Smaller substituent; reduced steric hindrance for binding interactions.

Key Observations:

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound provides moderate lipophilicity (clogP ~3.2 estimated), which may enhance blood-brain barrier penetration compared to polar analogs like BI81525 (clogP ~1.8) .

Electronic and Steric Influences :

  • The thiophene-sulfonamide group in BI81525 introduces strong hydrogen-bonding capacity, favoring interactions with polar binding pockets .
  • The 2-methoxy-5-methylphenyl group in BJ25982 enhances aromatic stacking but may increase metabolic susceptibility due to methyl groups .

Core Structure Stability : All analogs retain the azatricyclo[6.3.1.0^{4,12}]dodecatrienyl core, suggesting shared conformational rigidity. This scaffold likely contributes to thermal stability and resistance to enzymatic degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.